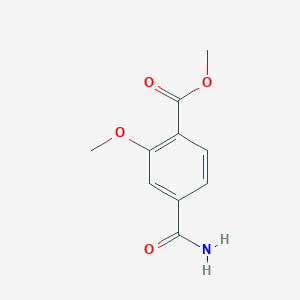![molecular formula C8H6F5N B6242360 [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2377033-16-2](/img/new.no-structure.jpg)
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine: is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenyl ring, with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and trifluoromethylbenzene.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction, where trifluoromethylbenzene reacts with 2,6-difluorobenzaldehyde in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often involving a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into various derivatives, such as amines or alcohols, using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Amines or alcohols
Substitution: Various substituted phenylmethanamines
Scientific Research Applications
Chemistry
In chemistry, [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties, due to the presence of fluorine atoms, make it valuable in the development of novel materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential to modulate biological pathways involved in diseases. Its derivatives may exhibit activity against specific enzymes or receptors, offering possibilities for new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The trifluoromethyl group contributes to its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-4-(trifluoromethyl)aniline
- 2,6-difluoro-4-(trifluoromethyl)benzylamine
- 2,6-difluoro-4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, [2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine is unique due to its methanamine group, which imparts distinct reactivity and biological activity. The combination of fluorine atoms and a trifluoromethyl group enhances its chemical stability and electronic properties, making it a versatile compound for various applications.
Properties
CAS No. |
2377033-16-2 |
|---|---|
Molecular Formula |
C8H6F5N |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H6F5N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H,3,14H2 |
InChI Key |
QLPVAFRCTYKPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



